molecular formula C9H8N2O B1314408 1-methyl-1H-indazole-3-carbaldehyde CAS No. 4002-83-9

1-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1314408
CAS No.: 4002-83-9
M. Wt: 160.17 g/mol
InChI Key: KYDLGYCLCFKUHY-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry as key intermediates in the synthesis of various pharmaceuticals. The presence of the aldehyde group at the 3-position and the methyl group at the 1-position of the indazole ring makes this compound particularly interesting for chemical synthesis and biological applications.

Mechanism of Action

Target of Action

1-Methyl-1H-indazole-3-carbaldehyde and its derivatives are known to be efficient chemical precursors for generating biologically active structures . It has been demonstrated that the 1H-indazole-3-amine structure, a related compound, is an effective hinge-binding fragment . In the case of Linifanib, a known kinase inhibitor, it binds effectively with the hinge region of tyrosine kinase .

Mode of Action

Indazole derivatives have been drawing attention in medicinal chemistry as kinase inhibitors . Kinase inhibitors work by blocking the action of a certain type of kinase, thereby inhibiting the phosphorylation of specific substrates and disrupting critical cell signaling pathways .

Biochemical Pathways

Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in pathogen defense in plants like Arabidopsis . They are also involved in the synthesis of active molecules through multicomponent reactions (MCRs) .

Result of Action

The result of the action of this compound is largely dependent on its specific targets and mode of action. For instance, as a kinase inhibitor, it could potentially disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis . This could make it a potential candidate for the treatment of diseases such as cancer .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity. For instance, it is recommended to store the compound under an inert gas at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with formamide under acidic conditions. Another method includes the reaction of 2-aminobenzaldehyde with hydrazine hydrate, followed by oxidation to form the desired aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1H-indazole-3-carbaldehyde has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-indazole-3-carbaldehyde is unique due to the combination of the indazole ring and the aldehyde functional group, which provides a versatile platform for chemical modifications and biological interactions. Its specific structure allows for targeted synthesis of derivatives with potential therapeutic applications .

Properties

IUPAC Name

1-methylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDLGYCLCFKUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428164
Record name 1-methyl-1H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4002-83-9
Record name 1-Methyl-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4002-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-1H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indazole-3-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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